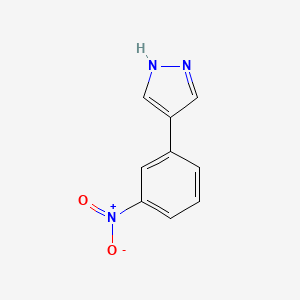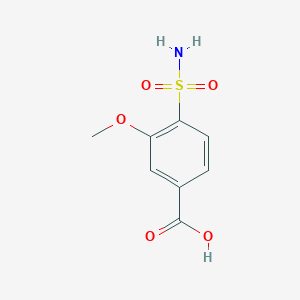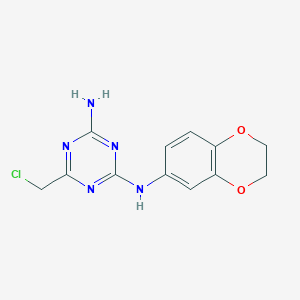
2-(3-Methylisothiazol-5-yl)isoindole-1,3-dione
Vue d'ensemble
Description
2-(3-Methylisothiazol-5-yl)isoindole-1,3-dione is a chemical compound with the molecular formula C12H8N2O2S . It belongs to the class of organic compounds known as phthalimides . These are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety .
Synthesis Analysis
The synthesis of 2-(3-Methylisothiazol-5-yl)isoindole-1,3-dione involves several steps. One method involves the reaction of 3-Methyl-1,2-thiazol-5-amine hydrochloride with N-carbethoxyphthalimide in toluene at 110°C . Another method involves the reaction of 3-Methyl-isothiazol-5-ylamine with 1,3-dioxo-1,3-dihydro-isoindole-2-carboxylic acid ethyl ester in toluene at 130°C .Molecular Structure Analysis
The molecular structure of 2-(3-Methylisothiazol-5-yl)isoindole-1,3-dione is characterized by a fused benzopyrrole ring system . The fully reduced member of the isoindole family is termed isoindoline .Chemical Reactions Analysis
The chemical reactions involving 2-(3-Methylisothiazol-5-yl)isoindole-1,3-dione are complex and involve the formation of multiple new bonds . For instance, the synthesis of fused multifunctionalized isoindole-1,3-diones involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Physical And Chemical Properties Analysis
The predicted boiling point of 2-(3-Methylisothiazol-5-yl)isoindole-1,3-dione is 355.6±52.0 °C and its predicted density is 1.473±0.06 g/cm3 .Applications De Recherche Scientifique
Characterization and Structural Analysis
- Structural Characterization : The structure of derivatives of isoindole-1,3-dione, such as 2-(4-methyl-2 Phenyl-4, 5-dihydrooxazol-4-ylmethyl)-isoindole-1,3-dione, has been extensively characterized using NMR spectroscopy. This research highlights the importance of 2D NMR spectroscopy in confirming the structure of isoindoline-1,3-dione derivatives, including perfect correlation between neighboring protons and carbons (Dioukhane et al., 2021).
Synthetic Applications and Derivatives
- Synthesis of Novel Compounds : The synthesis of novel phthalimide derivatives, including 2-{4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}-1H–isoindole-1,3(2H)-dione, has been accomplished. These derivatives show interesting photophysical properties and have been studied using various solvent correlation methods for estimating ground and singlet excited state dipole moments (Akshaya et al., 2016).
- Prodrug Development : Isoindole-1,3-dione derivatives have been explored for their potential in prodrug development. For instance, a study on regiospecific elimination of aspirin from reduced indolequinones highlights the selective activation mechanisms in drug delivery systems (Jaffar et al., 1999).
- Antibacterial Properties : Certain derivatives of isoindole-1,3-dione have been synthesized and evaluated for their antibacterial properties. For example, alkoxy isoindole-1,3-diones tetra-azabenzo(f)azulenes showed promising results against various bacterial strains, indicating potential chemotherapeutic properties (Ahmed et al., 2006).
Advanced Material Synthesis
- Spirocyclic-Oxindole Derivatives : The synthesis of novel 3'-spirocyclic-oxindole derivatives, which are based on complex heterocyclic structures, demonstrates the versatility of isoindole-1,3-dione derivatives in creating advanced materials with potential cytostatic activities (Yong et al., 2007).
Safety and Hazards
The safety information available for 2-(3-Methylisothiazol-5-yl)isoindole-1,3-dione indicates that it has several hazard statements: H302-H315-H319-H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
2-(3-methyl-1,2-thiazol-5-yl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2S/c1-7-6-10(17-13-7)14-11(15)8-4-2-3-5-9(8)12(14)16/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBOROPIUFIAFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid](/img/structure/B1530491.png)



![8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B1530495.png)

![Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1530498.png)
![5-Chloro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol](/img/structure/B1530499.png)



